molecular formula C20H18BrN3O B5321385 (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-dimethylprop-2-enamide

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-dimethylprop-2-enamide

Cat. No.: B5321385
M. Wt: 396.3 g/mol
InChI Key: ZTUWGIKRMXGGCM-RAXLEYEMSA-N
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Description

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-dimethylprop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a bromophenyl and a phenyl group, along with a dimethylprop-2-enamide moiety. Its distinct structure makes it a subject of interest in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-dimethylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Coupling Reaction: The brominated pyrazole is coupled with a phenylboronic acid derivative using palladium-catalyzed Suzuki coupling to introduce the phenyl group.

    Amidation: Finally, the resulting intermediate undergoes amidation with N,N-dimethylprop-2-enamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the amide moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (SNAr) with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts for coupling reactions

Major Products

Scientific Research Applications

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-dimethylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. Additionally, the bromophenyl group may enhance binding affinity through halogen bonding, while the amide moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-Bromophenyl)-3-chloroacrylonitrile: Shares the bromophenyl group but differs in the presence of a chloroacrylonitrile moiety.

    Zimelidine: An antidepressant with a similar pyrazole structure but different substituents, used as a selective serotonin reuptake inhibitor (SSRI).

Uniqueness

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-dimethylprop-2-enamide is unique due to its combination of a pyrazole ring with both bromophenyl and phenyl groups, along with a dimethylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-dimethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O/c1-23(2)19(25)13-10-16-14-24(18-6-4-3-5-7-18)22-20(16)15-8-11-17(21)12-9-15/h3-14H,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUWGIKRMXGGCM-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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